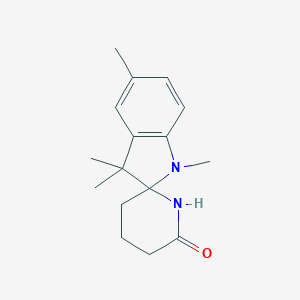

2-Spiro(6-oxopiperidin-2-yl)-1,3,3,5-tetramethylindoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

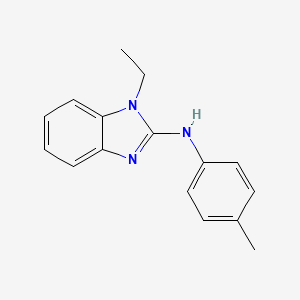

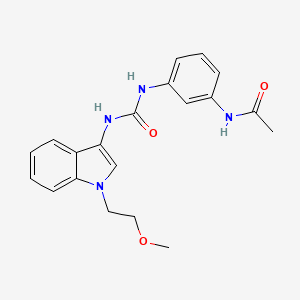

The compound “2-Spiro(6-oxopiperidin-2-yl)-1,3,3,5-tetramethylindoline” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the presence of the spirocyclic structure (where two rings share a single atom), the piperidine ring (a six-membered ring with one nitrogen atom), and the indoline ring (a benzene ring fused to a nitrogen-containing five-membered ring) .Scientific Research Applications

Potential Anti-Cancer Agents

Spirooxindole derivatives, including compounds similar to 2-Spiro(6-oxopiperidin-2-yl)-1,3,3,5-tetramethylindoline, have been researched for their potential anti-cancer properties. A study by Lobe and Efange (2020) synthesized spiro[indoline-3,1′-isoquinolin]-2-ones, which showed inhibition of cell proliferation in several cancer cell lines, including renal cell cancer, leukemia, melanoma, and breast cancer, among others. This indicates the potential of spirooxindole compounds in cancer treatment research (Lobe & Efange, 2020).

Enantioselective Organocatalysis

Chen et al. (2009) discussed the enantioselective organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], compounds with structural similarities to the target compound. These derivatives exhibit significant biological activities, and the study's focus on enantioselective synthesis highlights the importance of stereochemistry in enhancing the medicinal properties of spirooxindole compounds (Chen et al., 2009).

DNA Fragmentation and Cell Cycle Arrest

A study by Mohamed et al. (2018) on bis spiro-cyclic 2-oxindole derivatives of pyrimido[4,5-b]quinoline demonstrated their effect on breast cancer cells, inducing DNA fragmentation, cell cycle arrest, and apoptosis. This study is relevant as it showcases the therapeutic potential of spirooxindole structures in targeting cancer cells (Mohamed et al., 2018).

Free Radical Reactions

Research by Murayama et al. (1969) focused on the reactivity of stable nitroxide radicals derived from compounds including 2,2,6,6-tetramethyl-4-oxopiperidine, which shares a structural component with the target compound. This research is significant in understanding the chemical reactivity of spirooxindole derivatives in the context of radical reactions (Murayama et al., 1969).

Brønsted Acid Catalyzed Asymmetric Reactions

Wang et al. (2015) conducted a study on the chiral phosphoric acid catalyzed asymmetric Diels-Alder reactions of 2-vinylindoles with methyleneindolinones. This research contributes to understanding the stereoselective construction of spiro[tetrahydrocarbazole-3,3'-oxindole] frameworks, which are related to the target compound. The study demonstrates the potential of using catalytic reactions to synthesize complex spiro-frameworks with high stereo- and regioselectivity (Wang et al., 2015).

Synthesis and Biological Evaluation

Senwar et al. (2015) synthesized a series of spirooxindole-derived morpholine-fused-1,2,3-triazole derivatives and evaluated their antiproliferative activity against various human tumor cell lines. This research is relevant for its focus on synthesizing and assessing the biological activities of spirooxindole compounds, highlighting their potential as therapeutic agents (Senwar et al., 2015).

Future Directions

properties

IUPAC Name |

1,3,3,5-tetramethylspiro[indole-2,6'-piperidine]-2'-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O/c1-11-7-8-13-12(10-11)15(2,3)16(18(13)4)9-5-6-14(19)17-16/h7-8,10H,5-6,9H2,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXRNKUXWJWQEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3(C2(C)C)CCCC(=O)N3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2462040.png)

![3-(3-fluorophenyl)-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2462045.png)

![ethyl 3-cyano-2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2462054.png)